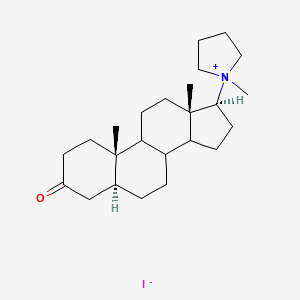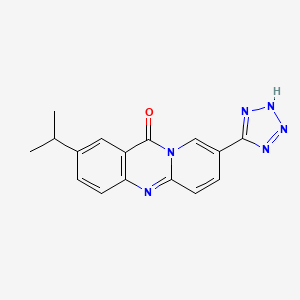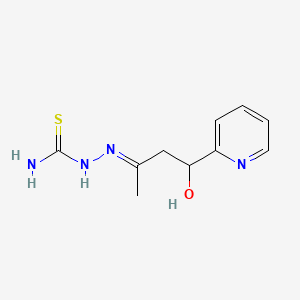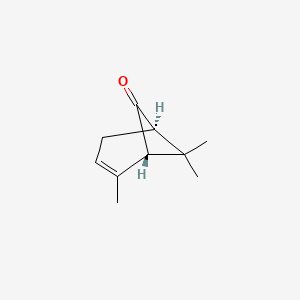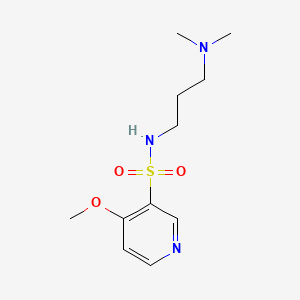
3-Pyridinesulfonamide, N-(3-(dimethylamino)propyl)-4-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridinesulfonamide, N-(3-(dimethylamino)propyl)-4-methoxy- is a chemical compound that belongs to the class of pyridinesulfonamides
Métodos De Preparación
The synthesis of 3-Pyridinesulfonamide, N-(3-(dimethylamino)propyl)-4-methoxy- typically involves the reaction of 4-substituted pyridine-3-sulfonamides with appropriate reagents under specific conditions. One common method involves the reaction of 4-substituted pyridine-3-sulfonamides with aryl isocyanates in the presence of potassium carbonate . The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the final product.
Análisis De Reacciones Químicas
3-Pyridinesulfonamide, N-(3-(dimethylamino)propyl)-4-methoxy- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
This compound has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation . Additionally, it has applications in the pharmaceutical industry as a potential drug candidate for various diseases.
Mecanismo De Acción
The mechanism of action of 3-Pyridinesulfonamide, N-(3-(dimethylamino)propyl)-4-methoxy- involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as phosphoinositide 3-kinase (PI3K), which play a crucial role in cell signaling and proliferation . By inhibiting these enzymes, the compound can effectively reduce the growth and spread of cancer cells.
Comparación Con Compuestos Similares
3-Pyridinesulfonamide, N-(3-(dimethylamino)propyl)-4-methoxy- can be compared with other similar compounds, such as N-[3-(dimethylamino)propyl]-4-ethoxy-3-pyridinesulfonamide . While both compounds share a similar core structure, the presence of different substituents (methoxy vs. ethoxy) can lead to variations in their biological activities and applications. The unique properties of 3-Pyridinesulfonamide, N-(3-(dimethylamino)propyl)-4-methoxy- make it a valuable compound for further research and development.
Propiedades
Número CAS |
138761-22-5 |
|---|---|
Fórmula molecular |
C11H19N3O3S |
Peso molecular |
273.35 g/mol |
Nombre IUPAC |
N-[3-(dimethylamino)propyl]-4-methoxypyridine-3-sulfonamide |
InChI |
InChI=1S/C11H19N3O3S/c1-14(2)8-4-6-13-18(15,16)11-9-12-7-5-10(11)17-3/h5,7,9,13H,4,6,8H2,1-3H3 |
Clave InChI |
KOLKIBBJBCIELV-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCNS(=O)(=O)C1=C(C=CN=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




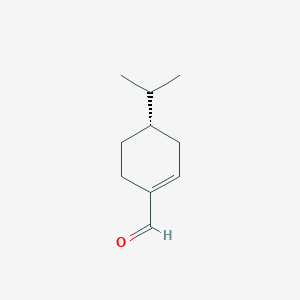
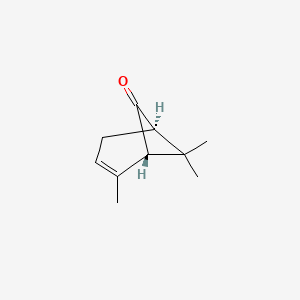
![N-[3-[5-chloro-2-(difluoromethoxy)phenyl]-1-[2-(dimethylamino)-2-oxoethyl]pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B12738751.png)
